N-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
Description
The compound N-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is a structurally complex molecule featuring a pyridazine core substituted with a sulfanyl-linked carbamoylmethyl group and a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-2-4-13(5-3-12)10-19-16(23)11-25-17-9-8-15(21-22-17)20-18(24)14-6-7-14/h2-5,8-9,14H,6-7,10-11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVLVDDFPTQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Oxadiazol-Containing Derivatives
Compounds described in (e.g., 7c–7f ) share sulfanyl and carboxamide functionalities but differ in their heterocyclic cores (1,3,4-oxadiazole vs. pyridazine). Key comparisons include:
Cyclopropane’s rigidity could also confer superior metabolic stability compared to the linear alkyl chains in 7c–7f .
Role of Cyclopropane Moieties
describes a cyclopropane-containing furopyridine derivative with a carboxamide group. Cyclopropane rings are known to:
- Enhance metabolic stability by resisting oxidative degradation.
The target compound’s cyclopropanecarboxamide moiety may similarly enhance pharmacokinetic profiles compared to non-cyclopropane analogs (e.g., ’s 7c–7f) .
Sulfanyl and Carboxamide Functional Groups
Sulfanyl (-S-) and carboxamide (-CONH-) groups are recurrent in bioactive compounds. For example:
- : Sulfanyl-linked derivatives exhibit moderate bioactivity, with carboxamide groups facilitating hydrogen bonding.
- : Pyridine sulfonamides (e.g., compound 21 ) show anticancer activity (GI50 = 13.6–14.9 µM), suggesting that sulfonamide/sulfanyl groups enhance cellular uptake .
The target compound’s carbamoylmethylsulfanyl linker may similarly improve solubility and membrane permeability compared to simpler alkyl chains.
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